
4-Amino-2-methylthio-5-tosylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylthio-5-tosylthiazole, also known as AMTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AMTT is a thiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential uses in scientific research.
Mechanism Of Action
The mechanism of action of 4-Amino-2-methylthio-5-tosylthiazole is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth. 4-Amino-2-methylthio-5-tosylthiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
4-Amino-2-methylthio-5-tosylthiazole has been shown to have various biochemical and physiological effects. Studies have shown that 4-Amino-2-methylthio-5-tosylthiazole can inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. 4-Amino-2-methylthio-5-tosylthiazole has also been shown to have antioxidant properties and can scavenge free radicals in cells.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Amino-2-methylthio-5-tosylthiazole in lab experiments is its high purity and stability. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 4-Amino-2-methylthio-5-tosylthiazole. One direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to explore its potential as a fluorescent probe for detecting reactive oxygen species in cells. Additionally, further studies are needed to fully understand the mechanism of action of 4-Amino-2-methylthio-5-tosylthiazole and its biochemical and physiological effects.
Synthesis Methods
4-Amino-2-methylthio-5-tosylthiazole can be synthesized through various methods, including the reaction of 2-methylthio-4-nitrophenyl isothiocyanate with thiourea, followed by the reaction with p-toluenesulfonic acid. Another method involves the reaction of 2-methylthio-4-nitrophenyl isothiocyanate with thiosemicarbazide, followed by the reaction with p-toluenesulfonic acid. Both methods have been reported to yield high-quality 4-Amino-2-methylthio-5-tosylthiazole.
Scientific Research Applications
4-Amino-2-methylthio-5-tosylthiazole has been studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 4-Amino-2-methylthio-5-tosylthiazole has anticancer properties and can inhibit the growth of cancer cells. 4-Amino-2-methylthio-5-tosylthiazole has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
properties
CAS RN |
117420-82-3 |
|---|---|
Product Name |
4-Amino-2-methylthio-5-tosylthiazole |
Molecular Formula |
C11H12N2O2S3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C11H12N2O2S3/c1-7-3-5-8(6-4-7)18(14,15)10-9(12)13-11(16-2)17-10/h3-6H,12H2,1-2H3 |
InChI Key |
UIQFJTVXRNTXAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC)N |
synonyms |
4-AMINO-2-METHYLTHIO-5-TOSYLTHIAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



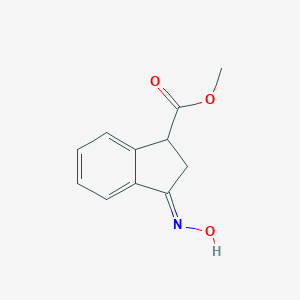
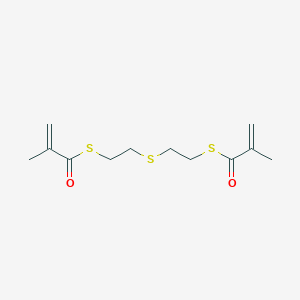
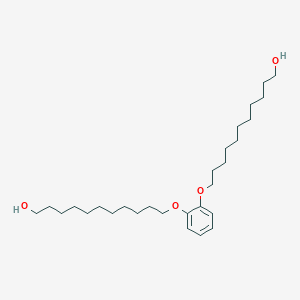
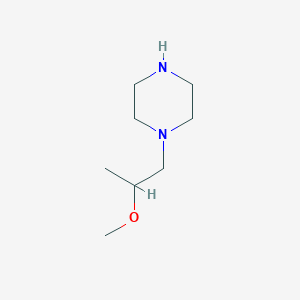
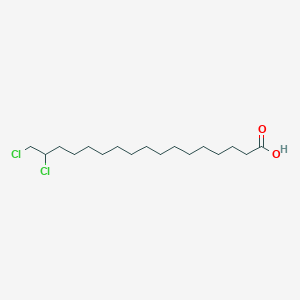
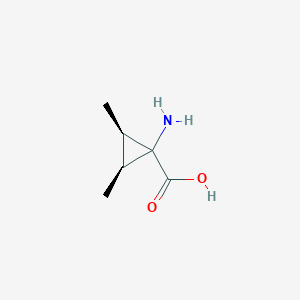

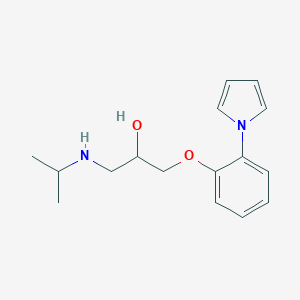
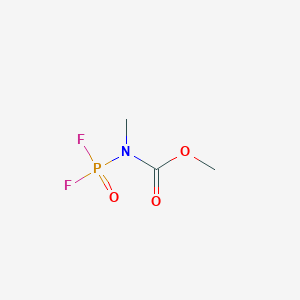
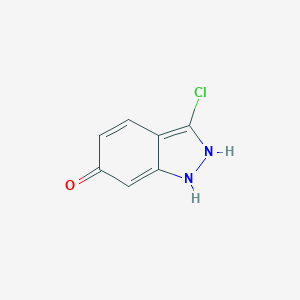
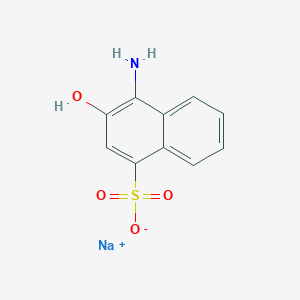
![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
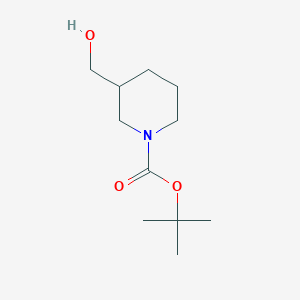
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)